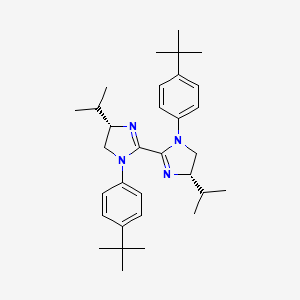
2-Amino-5-bromo-3,6-dimethoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-bromo-3,6-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H10BrNO3 It is characterized by the presence of amino, bromo, and methoxy functional groups attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromo-3,6-dimethoxybenzaldehyde typically involves the bromination of 3,6-dimethoxybenzaldehyde followed by the introduction of an amino group. One common method starts with 3,6-dimethoxybenzaldehyde, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or copper bromide. The resulting 5-bromo-3,6-dimethoxybenzaldehyde is then subjected to amination using reagents such as ammonia or an amine source under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-5-bromo-3,6-dimethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium-catalyzed cross-coupling reactions with boronic acids.
Major Products:
Oxidation: 2-Amino-5-bromo-3,6-dimethoxybenzoic acid.
Reduction: 2-Amino-5-bromo-3,6-dimethoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-5-bromo-3,6-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2-Amino-5-bromo-3,6-dimethoxybenzaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the amino and bromo groups can facilitate binding to specific molecular targets, influencing pathways involved in cell signaling or metabolism .
Comparaison Avec Des Composés Similaires
2-Amino-5-bromobenzaldehyde: Lacks the methoxy groups, leading to different reactivity and applications.
5-Bromo-2,3-dimethoxybenzaldehyde: Lacks the amino group, affecting its biological activity and chemical properties.
2-Amino-3,5-dibromobenzaldehyde:
Uniqueness: 2-Amino-5-bromo-3,6-dimethoxybenzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H10BrNO3 |
|---|---|
Poids moléculaire |
260.08 g/mol |
Nom IUPAC |
2-amino-5-bromo-3,6-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H10BrNO3/c1-13-7-3-6(10)9(14-2)5(4-12)8(7)11/h3-4H,11H2,1-2H3 |
Clé InChI |
FJCFXYMJBMKHBQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1N)C=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


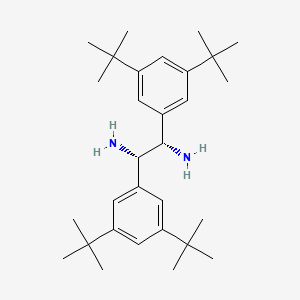
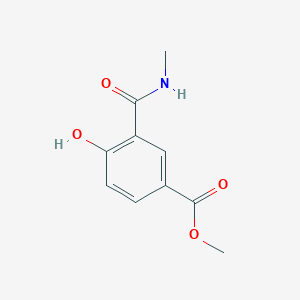
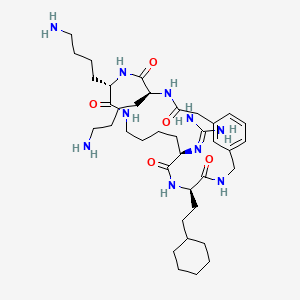
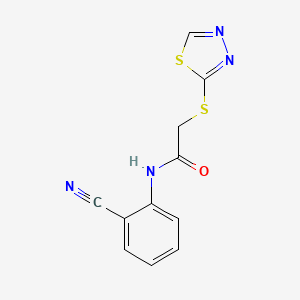


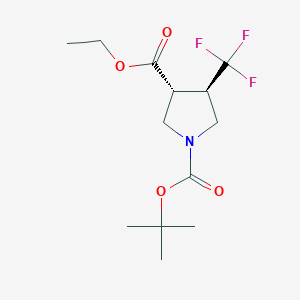

![(3R,4R,5R,8AR,8a1R,13aR)-4,5-dihydroxy-3,4,5-trimethyldecahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione](/img/structure/B14905547.png)
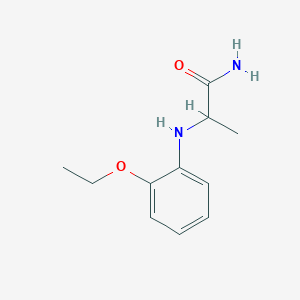
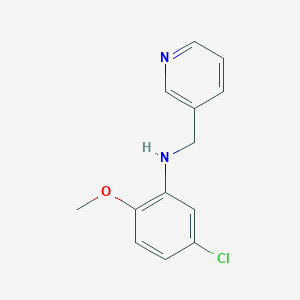
![(2'-Phenethyl-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14905551.png)
